
1,1-Dimethylethyl 3-bromo-7-fluoro-1H-indole-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dimethylethyl 3-bromo-7-fluoro-1H-indole-1-carboxylate is a synthetic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs
Vorbereitungsmethoden
The synthesis of 1,1-Dimethylethyl 3-bromo-7-fluoro-1H-indole-1-carboxylate typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-7-fluoroindole.
Reaction Conditions: The indole derivative is reacted with tert-butyl chloroformate in the presence of a base like triethylamine to form the desired compound.
Industrial Production: Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using automated reactors and continuous flow systems.
Analyse Chemischer Reaktionen
1,1-Dimethylethyl 3-bromo-7-fluoro-1H-indole-1-carboxylate undergoes various chemical reactions:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to different functionalized derivatives.
Common Reagents and Conditions: Typical reagents include bases like sodium hydride, and conditions may involve solvents like tetrahydrofuran (THF) and temperatures ranging from 0°C to room temperature.
Major Products: The reactions yield various substituted indole derivatives, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
1,1-Dimethylethyl 3-bromo-7-fluoro-1H-indole-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Potential therapeutic applications are explored, particularly in drug development for treating various diseases.
Industry: The compound is used in the development of new materials and as a precursor for manufacturing pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1,1-Dimethylethyl 3-bromo-7-fluoro-1H-indole-1-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, and immune response.
Vergleich Mit ähnlichen Verbindungen
1,1-Dimethylethyl 3-bromo-7-fluoro-1H-indole-1-carboxylate can be compared with other indole derivatives:
Similar Compounds: Examples include 1,1-Dimethylethyl 4-bromo-2,3-dihydro-3,3-dimethyl-2-oxo-1H-indole-6-carboxylate and 1,1’-Biphenyl, 4-bromo-4’-(1,1-dimethylethyl)-3-fluoro-.
Uniqueness: The presence of both bromine and fluorine atoms in the compound’s structure imparts unique chemical properties, making it valuable for specific applications in research and industry.
Eigenschaften
IUPAC Name |
tert-butyl 3-bromo-7-fluoroindole-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrFNO2/c1-13(2,3)18-12(17)16-7-9(14)8-5-4-6-10(15)11(8)16/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNRAIHNRTXQGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C(=CC=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

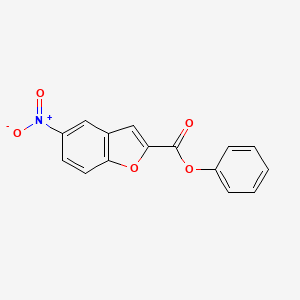
![(2S,6S)-2,6-dimethylmorpholine;[(1R,4S)-7,7-dimethyl-2-oxo-norbornan-1-yl]methanesulfonic acid](/img/structure/B13895431.png)
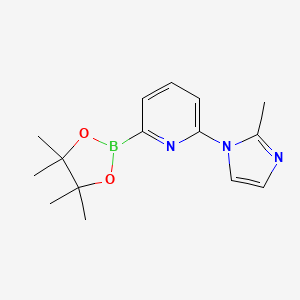
![2-chloro-N-[(4-methoxyphenyl)methyl]propan-1-amine](/img/structure/B13895449.png)
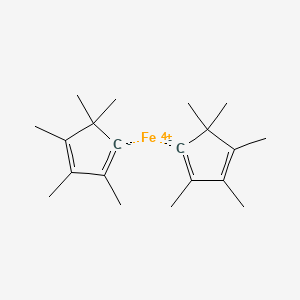
![Tert-butyl 4-[(3-bromo-5-methyl-2-pyridyl)methyl]-4-cyano-piperidine-1-carboxylate](/img/structure/B13895471.png)
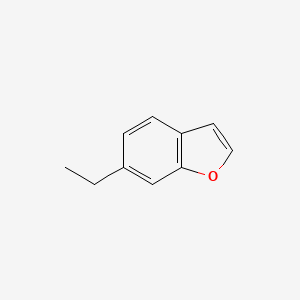
![2-[2-(1,3-Benzothiazol-2-yl)phenyl]acetic acid](/img/structure/B13895484.png)

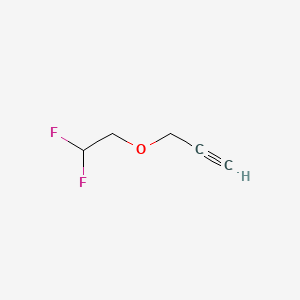
![[1-[(1R)-1-aminoethyl]cyclopropyl]methanol;hydrochloride](/img/structure/B13895494.png)
![7-Chloro-5-methoxyimidazo[1,2-A]pyridine](/img/structure/B13895497.png)
![Benzyl 4-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate](/img/structure/B13895507.png)
